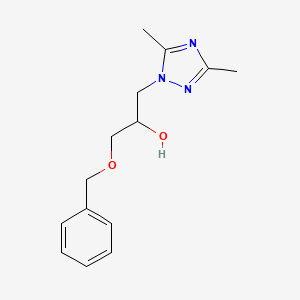
1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound that features a benzyloxy group, a triazole ring, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The compound may disrupt cellular processes by binding to enzymes involved in sterol biosynthesis, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the dimethyl groups on the triazole ring.
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-2-ol: Has a butanol backbone instead of propanol.
Uniqueness
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of both the benzyloxy group and the dimethyl-substituted triazole ring, which may confer specific biological activities and chemical properties.
Propriétés
Formule moléculaire |
C14H19N3O2 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C14H19N3O2/c1-11-15-12(2)17(16-11)8-14(18)10-19-9-13-6-4-3-5-7-13/h3-7,14,18H,8-10H2,1-2H3 |
Clé InChI |
QFGOZHFONYOEFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CC(COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


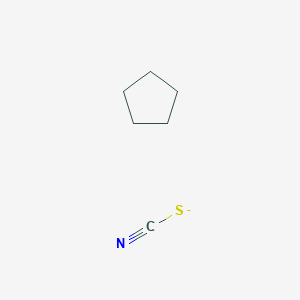
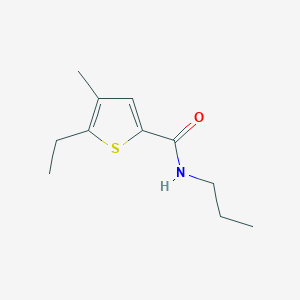
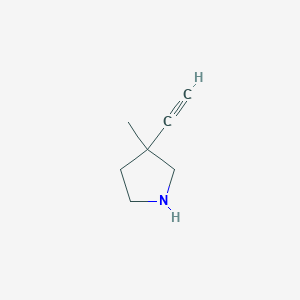
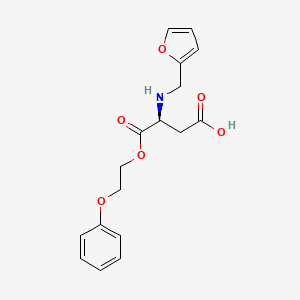
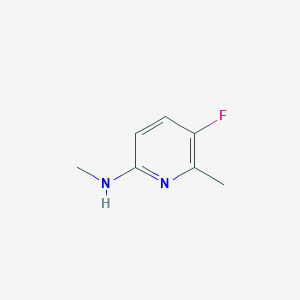

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
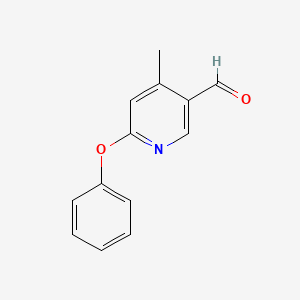
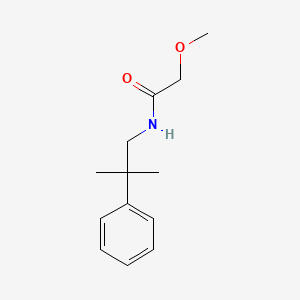
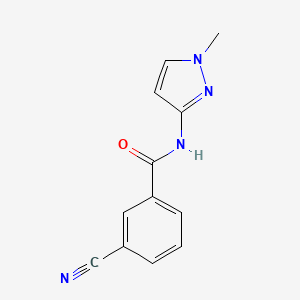
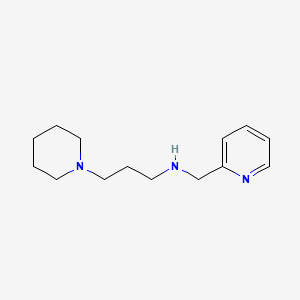

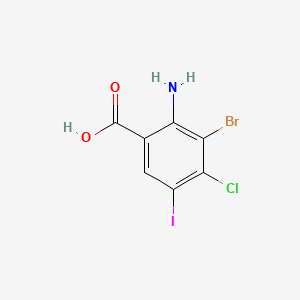
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
